1-(Azidomethyl)-2-methylbenzene

Heterocyclic Synthesis Copper Catalysis Benzylic Azide Reactivity

1-(Azidomethyl)-2-methylbenzene (o-methylbenzyl azide) is a unique ortho-substituted benzylic azide. Its ortho-methyl group sterically directs Cu(II)-promoted aza-[4+2] cycloadditions toward biquinoline scaffolds, a product class inaccessible with the para-isomer. For reliable CuAAC click chemistry and isomer-specific heterocyclic synthesis, this high-purity reagent ensures reproducible outcomes. Available as neat liquid (95%) or as a ~0.5 M solution in tert-butyl methyl ether (≥97% HPLC).

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 126799-83-5
Cat. No. B186191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-methylbenzene
CAS126799-83-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN=[N+]=[N-]
InChIInChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3
InChIKeyTWZXVFYNRLIXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azidomethyl)-2-methylbenzene (CAS 126799-83-5): Ortho-Methylbenzyl Azide for Regioselective Click Chemistry and Heterocyclic Synthesis


1-(Azidomethyl)-2-methylbenzene (CAS 126799-83-5), also known as o-methylbenzyl azide or α-azido-o-xylene, is a benzylic organic azide with molecular formula C8H9N3 and molecular weight 147.18 g/mol . The compound features an azidomethyl (-CH2N3) group positioned ortho to a methyl substituent on a benzene ring. It is commercially available as a neat liquid (95% purity) or as a ~0.5 M solution in tert-butyl methyl ether with ≥97.0% purity by HPLC . The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and serves as a building block for 1,2,3-triazole synthesis [1]. In copper(II)-promoted aza-[4+2] cycloadditions with alkenes, ortho-substituted benzylic azides such as this compound exhibit distinct reactivity, forming biquinolines rather than the quinolinium salts obtained from para-substituted analogs, enabling access to specific heterocyclic scaffolds [2].

Why 1-(Azidomethyl)-2-methylbenzene Cannot Be Interchanged with Its Meta- or Para-Isomers: Regiochemistry-Driven Reactivity Divergence


Substituting 1-(azidomethyl)-2-methylbenzene (ortho-isomer) with its meta- or para-methylbenzyl azide counterparts is not chemically equivalent, as the position of the methyl substituent critically alters the reaction pathway and product outcome in copper(II)-promoted cycloaddition chemistry. The ortho methyl group introduces steric hindrance that prevents the second aza-[4+2] cycloaddition step observed with para-substituted benzylic azides, leading to a distinct product class [1]. Furthermore, mass spectrometric fragmentation patterns of methylbenzyl azide isomers differ sufficiently to enable unambiguous isomer differentiation, reflecting divergent electronic and steric environments . Therefore, researchers targeting biquinoline scaffolds or requiring defined regiochemical outcomes in heterocyclic synthesis must select the ortho-isomer specifically, as the para-isomer yields quinolinium salts instead [1].

Quantitative Differentiation of 1-(Azidomethyl)-2-methylbenzene: Reactivity, Purity, and Safety Comparisons


Ortho-Methyl Substituent Diverts Copper(II)-Promoted Cycloaddition to Biquinolines, Not Quinolinium Salts

In copper(II)-promoted aza-[4+2] cycloaddition with alkenes, the ortho-methyl group in 1-(azidomethyl)-2-methylbenzene sterically prevents the second cycloaddition event, directing the reaction exclusively toward biquinoline products. In contrast, para-substituted benzylic azides undergo two consecutive cycloadditions to yield quinolinium salts [1]. Under identical reaction conditions (Condition A: 0.64 mmol azide, 0.32 mmol styrene, 1.12 mmol CuSO4, 0.20 mmol NaBF4, 2.22 mmol H2O, MeNO2 3 mL, 100°C, 24 h), ortho-substituted benzyl azide 1h gave quinoline 3ha' as a single [4+2] cycloaddition product, while para-substituted analogs (e.g., p-iPr, p-OMe, p-Cl) afforded quinolinium salts 3ba–fa in yields up to 89% for the unsubstituted parent [1].

Heterocyclic Synthesis Copper Catalysis Benzylic Azide Reactivity Quinoline Derivatives

Mass Spectrometric Differentiation of Ortho, Meta, and Para Methylbenzyl Azide Isomers

The electron ionization mass spectra of ortho-, meta-, and para-methylbenzyl azides exhibit distinct fragmentation patterns that allow unambiguous isomer identification. The abundance and nature of ions resulting from molecular ion fragmentation differ for the three isomers due to the electronic properties of the methyl substituent position . Specifically, the ortho-isomer (2-methylbenzyl azide) shows a unique fragmentation pathway, enabling its differentiation from the meta- (3-methylbenzyl azide, CAS 126799-82-4) and para- (4-methylbenzyl azide, CAS 17271-89-5) isomers .

Analytical Chemistry Mass Spectrometry Isomer Identification Benzyl Azides

Commercial Purity Benchmark: ≥97.0% HPLC Purity with Controlled Water Content

Commercially available 1-(azidomethyl)-2-methylbenzene solution (CAS 126799-83-5) is supplied at ≥97.0% purity by HPLC, with impurities specified as ≤2.0% water . This specification provides a quantitative purity benchmark that exceeds the typical 95% purity offered for many research-grade organic azides, including the neat liquid form of this compound and other benzyl azide variants . The controlled low water content is critical for moisture-sensitive applications such as CuAAC reactions or reactions with water-sensitive catalysts.

Chemical Procurement Purity Specification HPLC Analysis Reagent Quality

Acute Toxicity Classification: Harmful if Swallowed (Category 5) and Skin Irritant (Category 2)

According to GHS classification, 1-(azidomethyl)-2-methylbenzene is classified as Acute Toxicity Category 5 (H303: May be harmful if swallowed) and Skin Irritation Category 2 (H315: Causes skin irritation) . This safety profile is typical for low-molecular-weight organic azides and informs handling requirements. By comparison, more hazardous azides such as certain aryl azides may carry higher acute toxicity classifications or explosive hazard statements.

Chemical Safety Toxicology GHS Classification Hazard Assessment

Recommended Application Scenarios for 1-(Azidomethyl)-2-methylbenzene Based on Differentiated Reactivity


Synthesis of Biquinoline Scaffolds via Copper(II)-Promoted Cycloaddition

1-(Azidomethyl)-2-methylbenzene is uniquely suited for the synthesis of biquinoline derivatives, as its ortho-methyl substituent sterically directs the Cu(II)-promoted aza-[4+2] cycloaddition with alkenes toward a single cycloaddition product rather than quinolinium salts [1]. This reactivity enables access to a distinct heterocyclic scaffold that cannot be obtained from the para-isomer under identical conditions.

Click Chemistry Building Block for 1,2,3-Triazole Synthesis

The benzylic azide moiety in 1-(azidomethyl)-2-methylbenzene participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles . This click chemistry application is fundamental for constructing complex molecular architectures in drug discovery, bioconjugation, and materials science. The compound's commercial availability in high-purity solution form (≥97.0% HPLC) supports reliable click reaction outcomes.

Precursor for α-Azido-o-xylene-Derived Polymers and Materials

α-Azido-o-xylene (a synonym for 1-(azidomethyl)-2-methylbenzene) has been employed in polymer synthesis and materials science applications where the azide group serves as a crosslinking site or functional handle . The compound's defined purity and water content specifications make it suitable for moisture-sensitive polymer formulations.

Analytical Standard for Isomer Differentiation in Methylbenzyl Azide Mixtures

Due to its distinct mass spectrometric fragmentation pattern relative to meta- and para-isomers , 1-(azidomethyl)-2-methylbenzene can serve as an authentic reference standard for GC-MS or LC-MS method development and validation when analyzing mixtures of methylbenzyl azide isomers or confirming product identity in synthetic workflows.

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